molecular formula C17H15FN2O B8368929 5-(3-(Benzyloxy)-4-fluorophenyl)-1-methyl-1H-pyrazole

5-(3-(Benzyloxy)-4-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B8368929
M. Wt: 282.31 g/mol
InChI Key: RIAKGCMRLWUBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Benzyloxy)-4-fluorophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C17H15FN2O and its molecular weight is 282.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

5-(4-fluoro-3-phenylmethoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C17H15FN2O/c1-20-16(9-10-19-20)14-7-8-15(18)17(11-14)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

RIAKGCMRLWUBTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)F)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1058.42 mg, 5.09 mmol) in MeCN (40 mL) and water (10 mL) was added 2-benzyloxy-4-bromo-1-fluoro-benzene [CAS: 1036724-54-5](1300 mg, 4.62 mmol), sodium carbonate (1470.8 mg, 13.88 mmol) and bis(triphenylphosphine)palladium (II) dichloride (164.24 mg, 0.2300 mmol). The reaction was then heated at 100° C. for 4 hours. The cooled reaction mixture was poured into EtOAc (70 mL) and water (100 mL). The organics were separated, and washed with brine (75 mL), dried over MgSO4, filtered and concentrated in vacuo. The residue was then purified over silica (25 g, SNAP cartridge), eluting with EtOAc in isohexane from 0% to 40%. Fractions containing desired product were combined and concentrated in vacuo to give 5-(3-benzyloxy-4-fluoro-phenyl)-1-methyl-pyrazole (D82) (1026.5 mg, 3.4543 mmol, 74.7% yield) as a colourless oil;
Quantity
1058.42 mg
Type
reactant
Reaction Step One
Quantity
1300 mg
Type
reactant
Reaction Step One
Quantity
1470.8 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
164.24 mg
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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